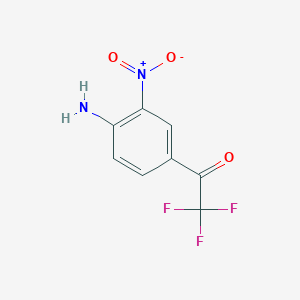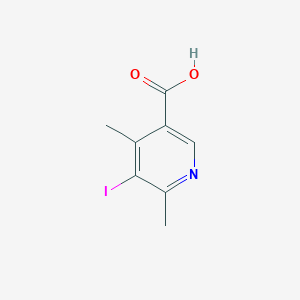
CYM50358
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CYM-50358 involves several key steps:
Formation of the furan ring: The furan ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Attachment of the dichlorophenyl group: The dichlorophenyl group is introduced to the furan ring through a substitution reaction.
Formation of the amide bond: The amide bond is formed by reacting the furan derivative with the appropriate amine under suitable conditions.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a reductive amination reaction.
Industrial Production Methods: Industrial production of CYM-50358 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: CYM-50358 can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under suitable conditions to yield various reduced derivatives.
Substitution: The dichlorophenyl and furan rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of CYM-50358.
Reduction: Reduced derivatives of CYM-50358.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
CYM-50358 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeug zur Untersuchung des S1P4-Rezeptors und seiner Rolle in verschiedenen chemischen Prozessen verwendet.
Biologie: Wird für die Untersuchung von S1P4-vermittelten Signalwegen und deren Auswirkungen auf zelluläre Funktionen eingesetzt.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, an denen S1P4 beteiligt ist, wie z. B. Immunstörungen und Krebs.
Industrie: Verwendung bei der Entwicklung neuer Medikamente und Therapeutika, die auf den S1P4-Rezeptor abzielen
5. Wirkmechanismus
CYM-50358 übt seine Wirkung aus, indem es selektiv an den S1P4-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter die Migration von Immunzellen, die Gefäßentwicklung und die Entzündung. Durch die Blockierung des S1P4-Rezeptors kann CYM-50358 diese Prozesse modulieren und Einblicke in die Rolle des Rezeptors bei Gesundheit und Krankheit liefern .
Ähnliche Verbindungen:
CYM-5442: Ein weiterer S1P4-Antagonist mit ähnlicher Selektivität, aber unterschiedlicher chemischer Struktur.
W146: Ein selektiver Antagonist für den S1P1-Rezeptor, der zum Vergleich in Studien mit S1P-Rezeptoren verwendet wird.
JTE-013: Ein selektiver Antagonist für den S1P2-Rezeptor, der verwendet wird, um die Rollen verschiedener S1P-Rezeptoren zu unterscheiden.
Einzigartigkeit von CYM-50358: CYM-50358 ist aufgrund seiner hohen Selektivität für den S1P4-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug macht, um die spezifischen Funktionen dieses Rezeptors ohne Off-Target-Effekte auf andere S1P-Rezeptoren zu untersuchen .
Wirkmechanismus
CYM-50358 exerts its effects by selectively binding to and antagonizing the S1P4 receptor. This receptor is involved in various cellular processes, including immune cell trafficking, vascular development, and inflammation. By blocking the S1P4 receptor, CYM-50358 can modulate these processes, providing insights into the receptor’s role in health and disease .
Vergleich Mit ähnlichen Verbindungen
CYM-5442: Another S1P4 antagonist with similar selectivity but different chemical structure.
W146: A selective antagonist for the S1P1 receptor, used for comparison in studies involving S1P receptors.
JTE-013: A selective antagonist for the S1P2 receptor, used to differentiate the roles of various S1P receptors.
Uniqueness of CYM-50358: CYM-50358 is unique due to its high selectivity for the S1P4 receptor, making it a valuable tool for studying the specific functions of this receptor without off-target effects on other S1P receptors .
Eigenschaften
IUPAC Name |
N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOPXDAQCDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314212-39-9 |
Source


|
| Record name | 1314212-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Methylaminomethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B8093045.png)
![3',6'-Bis(3-aminopropoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;dihydrochloride](/img/structure/B8093047.png)







